2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(Benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure with a sulfur atom in the thiophene ring and a pyrimidinone moiety. Key structural features include:
- 4-Chlorophenyl group: An electron-withdrawing substituent at position 3, influencing electronic properties and binding affinity.
- 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one core: A partially saturated scaffold that enhances conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
2-benzhydrylsulfanyl-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2OS2/c26-19-11-13-20(14-12-19)28-24(29)23-21(15-16-30-23)27-25(28)31-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKFPRUFUMVGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminothiophene Carboxamide Cyclization
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is synthesized through cyclocondensation of 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide with formamide. Under reflux conditions (180°C, 6–8 h), the reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by dehydration to form the pyrimidinone ring. This method yields the unsubstituted core (3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one) with 76–97% efficiency, depending on the electron-donating/withdrawing nature of the aryl substituent.
Key Condition Optimization
- Temperature : Elevated temperatures (>150°C) prevent intermediate stagnation.
- Solvent : Solvent-free conditions reduce side reactions compared to DMF or dioxane.
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cyclization rates by stabilizing the transition state through resonance.
Alternative Pathways via (Thio)urea Reagents
One-Pot Cyclocondensation-Thiolation
A streamlined approach involves treating ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate with potassium thiocyanate (KSCN) in acetic acid. The reaction simultaneously forms the pyrimidinone core and introduces the thioxo group at position 2. Subsequent alkylation with benzhydryl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH(aq)/CH₂Cl₂) yields the final product in 68% overall yield.
Advantages
- Eliminates separate thiolation steps.
- Compatible with electron-deficient aryl groups due to acetic acid’s mild acidity.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation (300 W, 150°C, 20 min) reduces cyclocondensation time from hours to minutes while maintaining yields >85%. This method is particularly effective for substrates prone to thermal decomposition, such as those with labile halogen substituents.
Continuous-Flow Microreactor Synthesis
Ultrafast Benzhydrylthio Incorporation
Adapting the protocol from, a continuous-flow system with a residence time of 580 ms achieves near-quantitative conversion during alkylation:
- Step 1 : Generate the thiolate by mixing the pyrimidinone core with n-BuLi in THF at 25°C.
- Step 2 : Introduce benzhydryl bromide via a T-junction, maintaining turbulent flow (Reynolds number >2,000) for rapid mixing.
- Step 3 : Quench with aqueous NaHCO₃ to isolate the product.
Scale-Up Performance
- Throughput: 4 g per 13.3 min at 7.6 mL/min flow rate.
- Purity: >98% by HPLC, surpassing batch methods.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (S)-configuration at the chiral center adjacent to the benzhydrylthio group, with π-π stacking between the thienopyrimidinone and benzyl rings stabilizing the structure.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(Benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions:
Oxidation: : It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to produce thio derivatives.
Substitution: : Halogenation or nitration can be performed on the aromatic ring.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Nitrating mixtures or halogenating agents.
Major Products
Major products depend on the reaction type:
Sulfoxides and Sulfones: : From oxidation.
Thio Derivatives: : From reduction.
Halogenated/Nitrated Compounds: : From substitution.
Scientific Research Applications
2-(Benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has a broad range of applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Studied for its potential biological activities.
Medicine: : Investigated for its potential therapeutic properties.
Industry: : Utilized in the development of new materials or chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzymes: : It can inhibit or activate certain enzymes.
Receptors: : Binds to specific receptors, influencing cellular processes.
Pathways: : Modulates biochemical pathways, impacting cell function and communication.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related compounds and their substituents:
Key Observations:
Substituent Bulkiness : The benzhydrylthio group in the target compound is bulkier than the (4-chlorophenyl)methylsulfanyl group in , which may reduce solubility but enhance hydrophobic interactions in biological systems.
Core Saturation : The 6,7-dihydro modification in the target compound introduces partial saturation, increasing conformational flexibility compared to fully aromatic analogs like compound 12 .
Physicochemical Properties
- Melting Points : Bulky substituents (e.g., benzhydrylthio) likely increase melting points compared to smaller groups (e.g., propylthio in ). For example, compound 3b () with hydroxyphenyl groups melts at 303–304°C due to hydrogen bonding .
- Solubility : The benzhydrylthio group may reduce aqueous solubility compared to methoxy or hydroxyl substituents in and .
Biological Activity
Overview of 2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
This compound is a synthetic compound that belongs to the class of thienopyrimidines. Its structure includes a thieno ring fused with a pyrimidine moiety, which is known for various pharmacological activities. The presence of the benzhydrylthio and chlorophenyl groups contributes to its potential biological effects.
Biological Activity
-
Antitumor Activity :
- Compounds in the thienopyrimidine class have shown promising antitumor properties. Research indicates that modifications in the thienopyrimidine structure can enhance cytotoxicity against cancer cell lines. Specific studies have demonstrated that derivatives exhibit significant inhibition of tumor cell proliferation and induce apoptosis through various pathways, including caspase activation and mitochondrial dysfunction.
-
Antimicrobial Activity :
- Thienopyrimidines have been evaluated for their antimicrobial properties. In vitro studies suggest that modifications in the side chains can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
-
Anti-inflammatory Effects :
- Certain thienopyrimidine derivatives have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could potentially lead to therapeutic applications in inflammatory diseases.
-
CNS Activity :
- Some thienopyrimidine compounds have been studied for their central nervous system (CNS) effects, including anxiolytic and antidepressant-like activities in animal models. These effects are often attributed to modulation of neurotransmitter systems such as serotonin and norepinephrine.
Case Studies and Experimental Data
- A study published in Journal of Medicinal Chemistry highlighted the synthesis of various thienopyrimidine derivatives and their biological evaluations, showing that structural modifications can significantly influence their potency against cancer cells.
- Another research article focused on the antimicrobial properties of thienopyrimidines, indicating that certain derivatives possess MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics.
Data Table: Biological Activities of Thienopyrimidine Derivatives
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induced apoptosis in cancer cell lines | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against Gram-positive bacteria | Antimicrobial Agents Journal |
| Anti-inflammatory | Reduced cytokine levels in vitro | Inflammation Research |
| CNS Activity | Anxiolytic effects in animal models | Neuropharmacology Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
